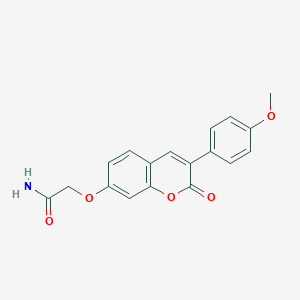
2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide” belongs to a class of organic compounds known as phenylacetamides . It was prepared from the reaction of N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one .
Synthesis Analysis
The synthesis of this compound involves the reaction of N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenyl-prop-2-en-1-one . The mixture of these reactants was stirred in acetone containing potassium carbonate .
Molecular Structure Analysis
The structure of the compound was determined by IR, 1H-NMR, 13C-NMR, and HR–MS spectroscopic data, and further characterized by single-crystal X-ray diffraction . The asymmetric unit contains four molecules, each displaying an E-configuration of the C=C bond .
Chemical Reactions Analysis
The compound is a derivative of phenylacetic acids and is involved in various chemical reactions. For instance, it can be used as a starting material for the synthesis of biologically important heterocycles such as pyrazolines, isoxazolines, benzodiazepines, and benzothiazepines .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.2151 . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research indicates that derivatives of 4-hydroxy-chromen-2-one, which share a structural similarity with 2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide, exhibit significant antibacterial properties. Studies have synthesized and characterized compounds, revealing bacteriostatic and bactericidal activities against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds have been characterized using melting points, IR spectra, 1H-NMR, and 13C-NMR spectra, suggesting their high potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Antioxidant Activities
Another study focused on the synthesis of new thiazolidinones containing coumarin moieties, demonstrating their antioxidant activities. These new compounds were synthesized from 4-methyl-7-hydroxycoumarin and tested for their antibacterial activity against common pathogens. Most compounds showed more significant activity compared to standard references, highlighting the potential for these coumarin derivatives in antioxidant applications (Hamdi et al., 2012).
Catalytic Applications
The compound has also been studied for its use in catalytic applications, particularly in the synthesis of Warfarin and its analogues. Research has developed novel polystyrene-supported catalysts based on the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones. These catalytic systems, tested for their efficiency in synthesizing Warfarin analogues, have shown promising results in terms of conversion yields, recovery, and reuse without significant activity loss (Alonzi et al., 2014).
Antimicrobial Agents
A series of novel acetamide derivatives has been synthesized and evaluated for their antimicrobial activities. These compounds, including 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, have shown promising antibacterial and antifungal activities against various pathogenic microorganisms, suggesting their potential as new antimicrobial agents (Debnath & Ganguly, 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-22-13-5-2-11(3-6-13)15-8-12-4-7-14(23-10-17(19)20)9-16(12)24-18(15)21/h2-9H,10H2,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGBWONYEUCQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)N)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,5,5-TEtramethyl-2-[9-(oxan-2-yloxy)nonyl]-1,3,2-dioxaborolane](/img/structure/B2572549.png)
![N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide](/img/structure/B2572551.png)
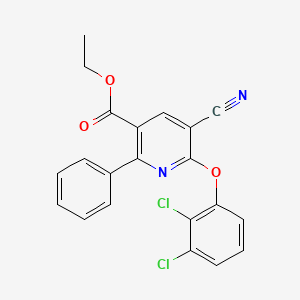
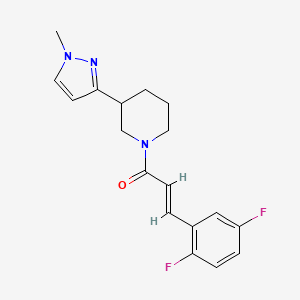
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-propan-2-ylthiophene-2-carboxylic acid](/img/structure/B2572555.png)

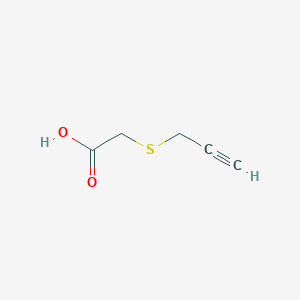
![N-(2-fluorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2572561.png)
![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide](/img/structure/B2572565.png)
![N-[2-Hydroxy-2-(3,4,5-trifluorophenyl)ethyl]prop-2-enamide](/img/structure/B2572566.png)
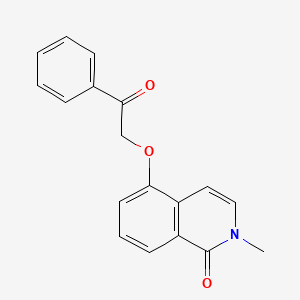
![4-(2-(azepan-1-yl)-2-oxoethyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2572569.png)
![3-methyl-2-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2572570.png)
